1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine
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Overview
Description
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound features a benzodioxole moiety linked to a butynyl chain, which is further connected to a methylpiperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1h-imidazol-1-yl)phenoxy]-6-methylpyrimidine, is known to target nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxol compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Butynyl Chain: The benzodioxole moiety is then reacted with propargyl bromide to introduce the butynyl chain.
Coupling with Methylpiperazine: Finally, the butynyl-benzodioxole intermediate is coupled with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
- 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine is unique due to its combination of a benzodioxole moiety with a butynyl chain and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15/h4-5,12H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXLKGCKGNMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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